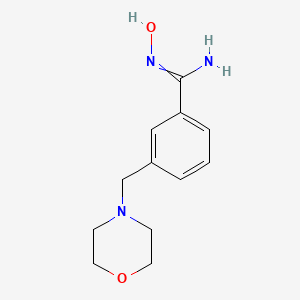

N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide

Description

N'-Hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide (CAS: 1016767-16-0) is a benzamidine derivative featuring a morpholine-substituted methyl group at the benzene ring’s third position and a hydroxylamine group at the imidamide moiety. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . This compound is primarily utilized as a pharmaceutical intermediate or research chemical, though detailed biological activity data remain undisclosed in the provided evidence.

Properties

IUPAC Name |

N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKSSIOZPZAOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide typically involves the reaction of morpholine with benzene carboximidamide derivatives. One common method includes the coupling of morpholine with benzene carboximidamide under specific reaction conditions, such as the presence of a catalyst and controlled temperature . The reaction may proceed through a series of steps, including cyclization and reduction reactions, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide with analogous compounds, highlighting structural variations and their implications:

Structural and Functional Analysis

Morpholine vs. Piperidine Substitution :

- The morpholine ring (O-containing) in the target compound increases polarity and hydrogen-bonding capacity compared to the piperidine analog (N-containing), which is more lipophilic. This difference may influence membrane permeability and pharmacokinetics .

- Example: The morpholine derivative’s molecular weight (235.28) is slightly higher than the piperidine analog (233.31) due to oxygen’s atomic mass .

Salt Formation :

- The dihydrochloride salt of 3-(morpholin-4-ylmethyl)benzene-1-carboximidamide enhances water solubility, making it preferable for formulation compared to the free base .

Positional Isomerism :

- Substitution at the 4-position (e.g., N'-hydroxy-4-phenylbenzene-1-carboximidamide) versus the 3-position in the target compound modifies steric and electronic environments, which could affect interactions with enzymatic targets .

Biological Activity

N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a morpholine ring and a carboximidamide functional group, contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 235.28 g/mol. The presence of the morpholine moiety is significant for its pharmacological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| Functional Groups | Morpholine, Carboximidamide |

| Solubility | Soluble in DMSO and water |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Various studies have reported its cytotoxic effects against several cancer cell lines, including:

- Colon Cancer (HCT-116)

- Breast Cancer (MCF-7)

- Cervical Cancer (HeLa)

The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival, potentially leading to apoptosis in affected cells.

Enzyme Interaction

The compound has shown interactions with various enzymes, modulating their activities. This modulation can lead to alterations in cellular processes that are vital for tumor growth and survival. For instance, it may inhibit certain kinases involved in cell proliferation.

Comparative Analysis with Similar Compounds

This compound can be compared to other morpholine-containing compounds such as:

- N'-hydroxy-4-(piperidin-4-ylmethyl)benzene-1-carboximidamide

- N'-hydroxy-4-(pyrrolidin-4-ylmethyl)benzene-1-carboximidamide

These analogs share structural similarities but differ in their biological activities due to variations in their functional groups and ring structures.

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Enzyme Targeting |

|---|---|---|

| This compound | High | Yes |

| N'-hydroxy-4-(piperidin-4-ylmethyl)benzene-1-carboximidamide | Moderate | Yes |

| N'-hydroxy-4-(pyrrolidin-4-ylmethyl)benzene-1-carboximidamide | Low | Limited |

Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of N'-hydroxy compounds demonstrated that this specific compound exhibited an EC50 value in the low micromolar range against various cancer cell lines, indicating significant potency.

Study 2: Mechanism Elucidation

In vitro studies revealed that the compound could induce apoptosis through caspase activation pathways, further supporting its potential as an anticancer agent. The specific pathways activated include intrinsic apoptosis pathways involving mitochondrial dysfunction .

Study 3: In Vivo Efficacy

Preliminary animal studies have suggested that N'-hydroxy compounds can reduce tumor size significantly when administered at therapeutic doses, highlighting their potential for clinical applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.